molecular formula C11H22O3 B8581292 6-(Tetrahydro-2H-pyran-2-yloxy)-1-hexanol

6-(Tetrahydro-2H-pyran-2-yloxy)-1-hexanol

Cat. No.: B8581292
M. Wt: 202.29 g/mol
InChI Key: NHCIXEPZNPKEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Tetrahydro-2H-pyran-2-yloxy)-1-hexanol is a useful research compound. Its molecular formula is C11H22O3 and its molecular weight is 202.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

6-(oxan-2-yloxy)hexan-1-ol

InChI

InChI=1S/C11H22O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11-12H,1-10H2

InChI Key

NHCIXEPZNPKEAR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hexane-1,6-diol (70.9 g) was melted in a water bath at ca. 60°, the melt cooled to 45° and dihydropyran (16.82 g) quickly added followed by 10 N hydrochloric acid (0.1 ml). The mixture was stirred and cold water added to maintain a reaction temperature of approximately 50°. When the exotherm had subsided, the mixture was stirred at room temperature for 0.5 h, then diluted with water (500 ml) and extracted with ER (2×250 ml). The ER solution was washed with water (3×500 ml), dried and concentrated to yield an oil which was purified by [FCS] elution with EA/hexane (1:1) affording the title compound (19.6 g). T.l.c. (EA/hexane 1:1) Rf 0.40.
Quantity
70.9 g
Type
reactant
Reaction Step One
Quantity
16.82 g
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reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
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Quantity
500 mL
Type
solvent
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

6-(2-Tetrahydropyranyloxy)hexanol was prepared by a modification of the method described by Bohlmann, Jeute and Reinecke, Chem. Ber., 1969, 102, 3283. 3,4-Dihydro-2-H-pyran (33.6 g., 0.4 mole) was added dropwise at 30°C. with stirring to hexane-1,6-diol (47.2 g., 0.4 mole) in chloroform (500 ml.) and concentrated hydrochloric acid (30 drops). The temperature was allowed to rise to 40°C. and maintained at this level for 3 hours. The solution was then washed with aqueous sodium bicarbonate and then water and dried over potassium carbonate. The solvent was removed in vacuo, and the residue distilled under reduced pressure to give 6-(2-tetrahydropyranyloxy)hexanol (46.1 g., 57%), b.p. 102°-120°C./0.2 mm.Hg.
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
47.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
catalyst
Reaction Step Two

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